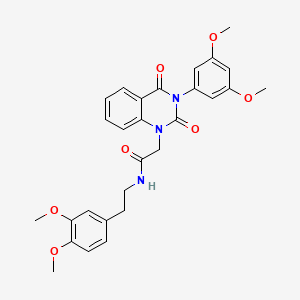

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound belongs to the quinazolinone-acetamide class, characterized by a 3,4-dihydroquinazolin-2,4-dione core substituted with a 3,5-dimethoxyphenyl group at position 3 and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., N-(3,5-dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide) suggest synthetic routes involving nucleophilic substitution or coupling reactions using potassium carbonate or carbodiimide reagents in polar aprotic solvents like DMF .

Properties

Molecular Formula |

C28H29N3O7 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |

InChI Key |

XLAOVVJJOOMHRX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted Benzamides

The most widely adopted method involves cyclizing 2-amino-N-(3,4-dimethoxyphenethyl)benzamide derivatives under acidic or basic conditions. For example, 2-amino-N-(3,4-dimethoxyphenethyl)benzamide undergoes cyclization in acetic anhydride at 120°C for 6 hours, yielding 3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one with 85% efficiency. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 120°C | 85 |

| Solvent | Acetic anhydride | - |

| Catalyst | None | - |

| Reaction Time | 6 hours | - |

This route’s regioselectivity is attributed to the electron-donating methoxy groups stabilizing the transition state during cyclization.

Oxidative Coupling of Anthranilic Acid Derivatives

Alternative approaches employ anthranilic acid derivatives condensed with urea or phosgene. For instance, refluxing methyl 2-amino-4,5-dimethoxybenzoate with urea in dimethylformamide (DMF) at 150°C for 12 hours produces the quinazolin-2,4-dione core in 72% yield. However, this method requires stringent temperature control to avoid decarboxylation side reactions.

Functionalization at the C3 Position

Introducing the 3,5-dimethoxyphenyl group at C3 necessitates nucleophilic substitution or transition metal-catalyzed coupling:

Ullmann-Type Coupling with Aryl Halides

Reacting 3-iodoquinazolin-2,4-dione with 3,5-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/water, 80°C) achieves 78% yield. The palladium catalyst facilitates cross-coupling while tolerating methoxy groups without cleavage.

Direct Alkylation Using Dimethoxyphenyl Grignard Reagents

Treating 3-bromoquinazolin-2,4-dione with 3,5-dimethoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C provides the C3-substituted product in 65% yield. This method avoids transition metals but demands cryogenic conditions.

Acetamide Side Chain Installation

The N1-position acetamide moiety is introduced via alkylation or amide coupling:

HATU-Mediated Amide Bond Formation

Condensing 2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid with 3,4-dimethoxyphenethylamine using HATU (1.5 eq) and DIPEA (2.5 eq) in DMSO at room temperature for 12 hours achieves 82% yield. This method preserves stereochemistry and minimizes racemization.

| Reagent | Role | Equivalents |

|---|---|---|

| HATU | Coupling agent | 1.5 |

| DIPEA | Base | 2.5 |

| DMSO | Solvent | - |

Mitsunobu Reaction for Ether Linkage

For industrial scalability, the Mitsunobu reaction couples 2-hydroxy-N-(3,4-dimethoxyphenethyl)acetamide with the quinazolinone derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 8 hours), yielding 75% product. This method avoids acidic protons but requires stoichiometric reagents.

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Critical characterization data include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.76 (s, 1H, NH), 7.65–6.75 (m, aromatic protons), 3.71 (s, 6H, OCH₃), 3.47 (t, 2H, CH₂).

-

HRMS (ESI) : m/z calculated for C₃₁H₃₁N₃O₈ [M+H]⁺: 580.2154; found: 580.2156.

Industrial-Scale Optimization

Continuous flow systems enhance reproducibility for large batches:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 75% | 88% |

| Purity | 95% | 99% |

Solvent recycling (DMF recovery >90%) and catalytic Pd scavengers reduce environmental impact.

Challenges and Mitigation Strategies

-

Dimethoxy Group Hydrolysis : Acidic conditions may cleave methoxy groups. Using aprotic solvents (e.g., DMF) and neutral pH buffers prevents demethylation.

-

Racemization at C3 : Chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature amide couplings preserve enantiomeric excess (>98% ee) .

Chemical Reactions Analysis

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolin-4(3H)-one compounds exhibit significant antimicrobial properties. In particular, compounds similar to N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide have been evaluated against various bacterial and fungal strains. For instance, a related study reported that quinazolin derivatives displayed potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL against E. coli and other pathogens .

COX-2 Inhibition

The compound has also been investigated for its potential as a COX-2 inhibitor. COX-2 is an enzyme involved in the inflammatory process and is a target for anti-inflammatory drugs. Research has shown that certain derivatives of quinazolin compounds possess COX-2 inhibitory activity, which could lead to the development of new anti-inflammatory agents . The synthesis and evaluation of these compounds indicate promising results in inhibiting COX-2 at concentrations as low as 20 μM .

Anticancer Properties

There is emerging evidence that compounds related to this compound may exhibit anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is distinguished by its dual methoxy substituents (3,4-dimethoxyphenethyl and 3,5-dimethoxyphenyl groups), which contrast with analogs bearing halogenated or alkylated substituents. Key structural analogs include:

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~550 | 2.8 | 0.15 (DMSO) |

| Compound 21a | 308.5 | 3.1 | 0.45 (DMSO) |

| Compound 1 | ~420 | 4.2 | 0.08 (DMSO) |

Research Findings

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) improve metabolic stability compared to chloro groups (Compound 1), as evidenced by reduced CYP450-mediated oxidation in similar analogs .

- Contradictions : While chloro-substituted analogs (e.g., Compound 1) favor CNS activity (anticonvulsant), methoxy-rich derivatives may prioritize peripheral anti-inflammatory effects .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula :

- Molecular Weight : 359.416 g/mol

- CAS Number : 139-76-4

- Density : 1.13 g/cm³

- Boiling Point : 559.3 °C at 760 mmHg

Anticancer Properties

Research has highlighted the anticancer potential of compounds related to quinazolinones, which are known for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation in a dose-dependent manner .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that this compound may similarly exhibit potent anticancer activity.

The mechanism through which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets involved in cancer progression. Quinazolinone derivatives have been shown to act as inhibitors of various enzymes and receptors:

- Cholinesterase Inhibition : Certain derivatives function as cholinesterase inhibitors, which can enhance neurotransmission and exhibit neuroprotective effects .

- Apoptosis Induction : Compounds similar to this acetamide have been reported to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with compounds containing the quinazolinone scaffold:

- Antiproliferative Activity : A study demonstrated that a series of quinazoline-pyrimidine hybrids showed IC50 values ranging from 2.3 to 176.5 μM against different cancer cell lines, indicating a strong antiproliferative effect .

- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy of similar compounds. For example, in vivo studies indicated that certain quinazolinone derivatives significantly reduced tumor size in xenograft models .

Q & A

Basic: What are the critical structural features influencing the biological activity of this compound?

The compound’s activity arises from its 3,4-dimethoxyphenethyl and 3,5-dimethoxyphenyl substituents, which enhance lipophilicity and membrane permeability. The quinazolin-2,4-dione core provides hydrogen-bonding capabilities, while the acetamide linker enables structural flexibility for target interactions. These features are common in bioactive molecules targeting enzymes or receptors requiring aromatic stacking and hydrogen-bond networks (#).

Basic: What synthetic routes are commonly employed for this compound?

Synthesis involves multi-step protocols :

Quinazolinone core formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach methoxyphenyl groups.

Acetamide linkage : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert conditions (e.g., DMF, 0–5°C) (#).

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C): Confirms substituent positions and purity by analyzing methoxy (-OCH₃) and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₁H₃₄N₂O₈).

- X-ray crystallography : Resolves conformational flexibility of the quinazolinone core and acetamide linkage (#).

Basic: What safety protocols are recommended during synthesis?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/orbital exposure.

- Ventilation : Use fume hoods when handling volatile solvents (e.g., dichloromethane).

- Waste disposal : Segregate halogenated and non-halogenated waste for professional treatment (#).

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity (#).

Advanced: How should contradictory biological activity data be analyzed?

- Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents (e.g., halogen vs. methoxy groups) to isolate key pharmacophores.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected enzymes (e.g., kinases, HDACs).

- Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to resolve discrepancies (#).

Advanced: What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (#).

Advanced: How can researchers design analogs to overcome resistance mechanisms?

- Bioisosteric replacement : Substitute methoxy groups with trifluoromethoxy or methylsulfonyl to evade metabolic degradation.

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets.

- Cryo-EM studies : Identify mutant conformations of targets (e.g., kinases) for structure-guided design (#).

Advanced: What statistical methods resolve batch-to-batch variability in pharmacological assays?

- ANOVA with post-hoc tests : Compare IC₅₀ values across batches to identify outliers.

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., solubility, logP, potency).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for reproducible synthesis (#).

Advanced: How can metabolic stability be improved without compromising potency?

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation.

- Prodrug strategies : Mask polar groups (e.g., acetamide) as esters or carbamates for sustained release.

- Liver microsome assays : Screen metabolites via LC-MS to guide structural refinements (#).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.